2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 352684-71-0
VCID: VC21474793
InChI: InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.5g/mol

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

CAS No.: 352684-71-0

Cat. No.: VC21474793

Molecular Formula: C21H26N2O2S

Molecular Weight: 370.5g/mol

* For research use only. Not for human or veterinary use.

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide - 352684-71-0

Specification

CAS No. 352684-71-0
Molecular Formula C21H26N2O2S
Molecular Weight 370.5g/mol
IUPAC Name 2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25)
Standard InChI Key AQUKEDDUKCUXAC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

Introduction

Identifier TypeValue
CAS Number352684-71-0
PubChem CID2886219
Molecular FormulaC21H26N2O2S
Molecular Weight370.5 g/mol
IUPAC Name2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
InChIInChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25)
InChIKeyAQUKEDDUKCUXAC-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in different environments. These properties are crucial for understanding its potential applications in medical research and other fields.

Structural Properties

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide features a tetrahydro-cyclohepta[b]thiophene core that is connected to a 4-(tert-butyl)benzamide group and a carboxamide moiety. This structure contributes to its unique chemical and biological properties .

Physicochemical Properties

The compound's physicochemical properties are summarized in Table 2, based on computed data from reliable sources.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight370.5 g/mol
XLogP3-AA5.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass370.17149925 Da

The relatively high XLogP3-AA value of 5.6 indicates that the compound is highly lipophilic, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems .

Structural Characteristics

Core Structure

The compound features three key structural components:

  • A cyclohepta[b]thiophene core: A bicyclic system comprising a thiophene ring fused with a seven-membered cycloheptane ring

  • A benzamide moiety: Featuring a 4-tert-butyl substituted phenyl ring

  • A carboxamide group: Located at position 3 of the thiophene ring

These structural elements contribute to the compound's ability to engage in various molecular interactions, including hydrogen bonding and π-π stacking, which may be relevant to its biological activities.

Functional Groups

The functional groups present in this compound include:

  • Amide bonds: Both the benzamide and carboxamide groups can act as hydrogen bond donors and acceptors

  • Aromatic rings: Both the thiophene and benzene rings can participate in π-π stacking interactions

  • tert-Butyl group: Provides hydrophobicity and potential steric effects

These functional groups likely influence the compound's reactivity, stability, and interactions with biological targets.

Synthesis Methods

The synthesis of 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple reaction steps. Based on reported methods for similar compounds, a general synthetic pathway can be outlined.

General Synthetic Approach

The synthesis generally follows a pathway similar to other 2-aminothiophene-3-carboxamide derivatives:

  • Formation of the cyclohepta[b]thiophene core using the Gewald reaction

  • Installation of functional groups at positions 2 and 3 of the thiophene ring

  • Formation of the amide bonds

Specific Synthetic Routes

Based on synthetic procedures for related compounds, the synthesis likely involves the following key steps:

  • Preparation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a precursor using cycloheptanone, cyanoacetate, and sulfur in the presence of a base

  • Formation of the carboxamide group through amidation of the ester

  • N-acylation of the 2-amino group using 4-tert-butylbenzoyl chloride in the presence of a base such as DIPEA or pyridine

The carbodiimide-mediated coupling reaction is frequently employed in the final steps of synthesis for this class of compounds, as observed in the preparation of similar derivatives .

Biological Activities and Applications

Structure-Activity Relationships

The specific structural features of this compound likely contribute to its potential biological activity:

  • The cyclohepta[b]thiophene core serves as a rigid scaffold that positions the functional groups in specific orientations

  • The benzamide group at position 2 of the thiophene can potentially form hydrogen bonds with biological targets

  • The tert-butyl group on the benzene ring increases lipophilicity and may enhance membrane permeability

These structural features may allow the compound to interact with specific biological targets, such as enzymes or receptors, in a manner that influences cellular functions .

Research Applications and Future Directions

Current Research Applications

The compound is primarily used in pharmaceutical research and drug discovery efforts, where it may serve as:

  • A potential lead compound for developing therapeutics against specific targets

  • A research tool for studying structure-activity relationships in thiophene-containing compounds

  • A chemical probe for investigating biological mechanisms

Future Research Directions

Future research on this compound might focus on:

  • Detailed evaluation of its biological activities against specific targets

  • Development of structural analogs with optimized properties

  • Investigation of its potential applications in treating various diseases

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